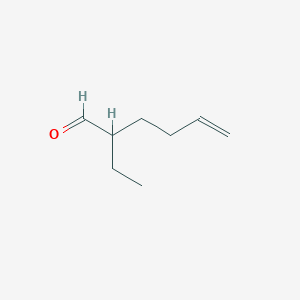
2-Ethylhex-5-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhex-5-enal is an organic compound with the molecular formula C8H14O. It is a monounsaturated fatty aldehyde, characterized by the presence of an aldehyde group and a double bond in its structure. This compound is known for its sharp, powerful, and irritating odor. It is used in various industrial applications, including as an intermediate in organic synthesis and as a warning agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhex-5-enal can be synthesized through several methods. One common synthetic route involves the aldol condensation of butanal with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the enal.
Industrial Production Methods
In industrial settings, this compound is produced using similar aldol condensation reactions but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhex-5-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Addition Reactions: The double bond in the enal can participate in addition reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Addition Reactions: Reagents like hydrogen gas in the presence of a palladium catalyst can be used for hydrogenation.
Major Products Formed
Oxidation: 2-Ethylhexanoic acid.
Reduction: 2-Ethylhexanol.
Addition Reactions: Various addition products depending on the reagent used.
Scientific Research Applications
2-Ethylhex-5-enal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and as a warning agent in gas detection systems.
Mechanism of Action
The mechanism of action of 2-Ethylhex-5-enal involves its interaction with various molecular targets The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects
Comparison with Similar Compounds
Similar Compounds
2-Ethylhex-2-enal: Another monounsaturated fatty aldehyde with a similar structure but different position of the double bond.
2-Hexenal: A related compound with a shorter carbon chain.
2-Methylhex-5-enal: A similar compound with a methyl group substitution.
Uniqueness
2-Ethylhex-5-enal is unique due to its specific structure, which imparts distinct chemical and physical properties. Its position of the double bond and the presence of the ethyl group make it different from other similar compounds, leading to unique reactivity and applications.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-ethylhex-5-enal |
InChI |
InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h3,7-8H,1,4-6H2,2H3 |
InChI Key |
OAKJUWNZHNRUNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


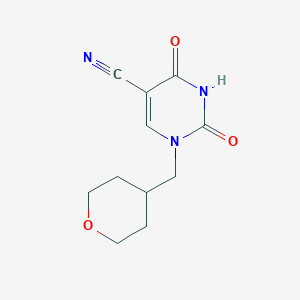
![6,13-dihydroxy-7-methoxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14862963.png)

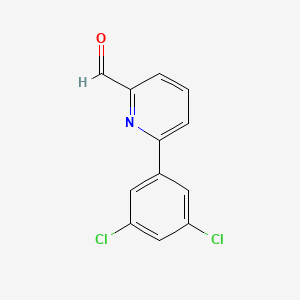
![[(4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate](/img/structure/B14862995.png)
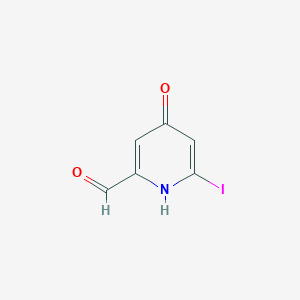
![3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octane](/img/structure/B14863003.png)

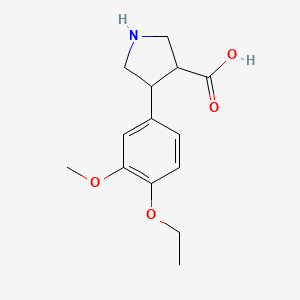
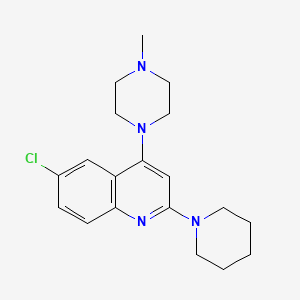
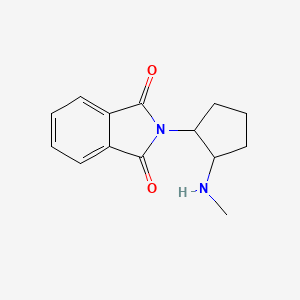
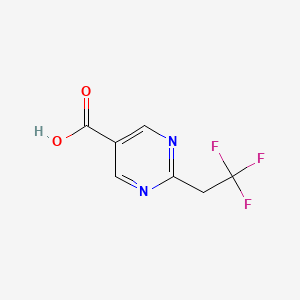
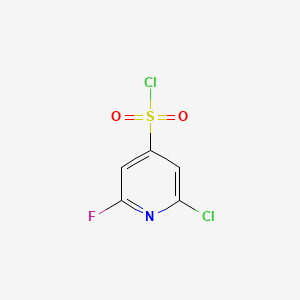
![3-Bromo-2-cyclopropylfuro[2,3-b]quinoxaline](/img/structure/B14863030.png)
